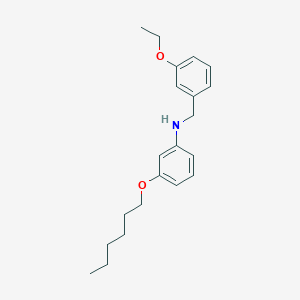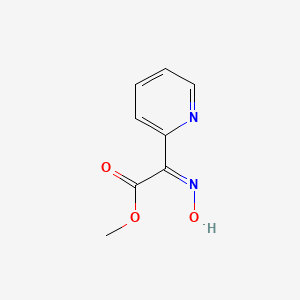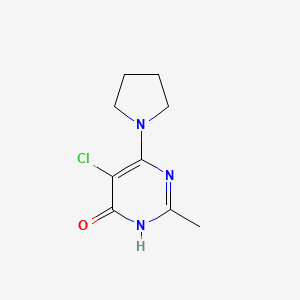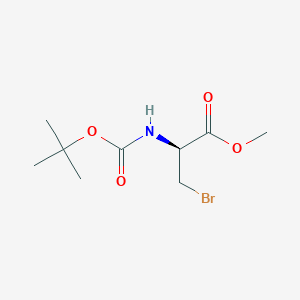
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Vue d'ensemble
Description
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline (EBHA) is an aromatic amine compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. EBHA is a versatile compound with numerous potential uses in both laboratory and industrial settings. EBHA has been studied extensively in recent years, and its properties and potential applications are well documented.
Applications De Recherche Scientifique
Crystal Structure and Antimicrobial Activity
Research on compounds akin to N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline has delved into their crystal growth, structural characteristics, vibrational effects due to hydrogen bonding, and antimicrobial activities. Studies have utilized various spectroscopic methods and computational analysis to understand the molecular geometry, vibrational frequencies, and chemical reactivity of these compounds. Antimicrobial studies have shown effectiveness against pathogens like Aspergillus niger and Staphylococcus aureus, highlighting their potential in antimicrobial applications (Bravanjalin Subi et al., 2022).
Photophysical Properties and Polymer Synthesis
Another area of application includes the synthesis of polyurethane cationomers with anil groups, where intramolecular proton transfer in salicylideneanil structures has been investigated for their fluorescent properties. These studies aim to enhance the understanding of photophysical properties and the development of new materials with specific optical characteristics (Buruianǎ et al., 2005).
DNA-Binding Studies and Antioxidant Activities
Compounds similar to the specified chemical have been studied for their DNA-binding capabilities and antioxidant activities. Silver(I) complexes containing bis(benzimidazolyl)aniline derivatives have shown to bind to DNA in an intercalation mode, suggesting potential applications in the field of biochemistry and pharmaceuticals. Moreover, these compounds exhibit significant antioxidant activities, indicating their usefulness in combating oxidative stress (Wu et al., 2014).
Electrochemical and Photoproduct Studies
Further research has focused on the electrochemical reduction mechanisms and spectroscopic studies of proton transfer and photochromism in compounds with similar structures. These studies provide insights into the electrochemical properties and photophysical behavior of these compounds, which can be pivotal for their application in sensors, photovoltaics, and other electronic devices (Isse et al., 1996); (Lewis & Sandorfy, 1982).
NLO Materials and Molecular Polarizability
The potential of these compounds as NLO materials has been explored through DFT computation and spectroscopic analysis. These studies aim to understand their non-linear optical behavior, which is crucial for applications in the field of optics and photonics (Balachandran et al., 2013).
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-5-6-7-14-24-21-13-9-11-19(16-21)22-17-18-10-8-12-20(15-18)23-4-2/h8-13,15-16,22H,3-7,14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDNTFAWPAJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)

![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)

![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)
